
AX15910
Beschreibung
Contextualization of AX15910 as a Dual Kinase and Bromodomain Inhibitor
This compound has been identified as a potent dual inhibitor targeting both ERK5 kinase and BRD4 . This characteristic places it within a class of compounds that exhibit polypharmacology, meaning they can modulate multiple distinct biological targets simultaneously. ERK5, also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family, which plays crucial roles in various cellular processes and is implicated in pathological states like cancer and inflammation .
Bromodomains (BRDs), on the other hand, are protein modules that recognize and bind to ε-N-acetylated lysine residues, thereby modulating transcriptional processes . The bromodomain and extra-terminal (BET) family proteins, including BRD2, BRD3, BRD4, and BRDT, are emerging therapeutic targets in diverse diseases such as oncology, neurological disorders, diabetes, atherosclerosis, and inflammation . The ability of this compound to simultaneously inhibit both an important kinase and a key epigenetic reader protein underscores its potential for dissecting intricate biological networks and exploring novel therapeutic strategies . Other compounds, such as AX15839 and XMD8-92, also exhibit this dual ERK5/BRD inhibitory activity .
Rationale for Comprehensive Academic Investigation of this compound's Mechanisms
The comprehensive academic investigation of this compound's mechanisms is driven by the need to precisely understand the contributions of its dual inhibitory activities. Historically, some compounds initially characterized as selective kinase inhibitors were later found to exert their efficacy, at least in part, through off-target inhibition of bromodomains . For instance, the efficacy of the first-generation ERK5 inhibitor XMD8-92 in various oncology and inflammation models was subsequently attributed to its direct inhibition of bromodomains .
Studies have shown that highly specific pharmacological inhibition of ERK5 catalytic activity, using compounds like AX15836 and AX15892 (which lack potent bromodomain inhibition), had no effect on cell growth or viability in cancer cell lines previously thought to be regulated by this kinase . This observation highlights a critical rationale for studying dual inhibitors like this compound: to deconvolute whether their observed biological effects stem predominantly from kinase inhibition, bromodomain inhibition, or a synergistic interplay between both. Such comprehensive investigation is crucial for rationally designing polypharmacological agents that can target multiple oncogenic or inflammatory pathways, potentially leading to improved and more durable clinical responses by addressing issues like compensatory signaling pathways and drug resistance .
Overview of Key Research Challenges in Deconvoluting this compound's Biological Activities
Deconvoluting the biological activities of dual inhibitors like this compound presents several key research challenges. A primary challenge lies in accurately attributing observed cellular or physiological effects to either the kinase inhibitory activity or the bromodomain inhibitory activity, or a combination thereof. The historical misattribution of efficacy for compounds like XMD8-92, where bromodomain inhibition was the true driver despite initial characterization as an ERK5 inhibitor, exemplifies this complexity .
Researchers must employ rigorous experimental designs, including the use of highly selective inhibitors for each target (e.g., AX15836 for selective ERK5 inhibition) alongside dual inhibitors like this compound, to differentiate their individual and combined impacts . Furthermore, comprehensive off-target profiling across a broad panel of kinases and other protein families is essential to ensure that observed effects are indeed due to the intended dual targeting and not other unforeseen interactions . The development and application of advanced chemical biology tools and assays are continuously required to dissect the intricate mechanisms of action of such polypharmacological compounds and to guide the rational design of next-generation inhibitors with precise target profiles.
Detailed Research Findings
Research into this compound and related compounds has provided valuable insights into their inhibitory profiles and cellular effects.
Table 1: Dissociation Constants (Kd) for BRD4(1) Binding
Compound | BRD4(1) Kd (nM) | Source |
JQ1 | Potent | |
I-BET762 | Potent | |
AX15839 | Potently interfered with acetyl-lysine/BRD4(1) interaction | |
This compound | Potently interfered with acetyl-lysine/BRD4(1) interaction | |
XMD8-92 | Potently interfered with acetyl-lysine/BRD4(1) interaction | |
AX15836 | 3600 |
Note: "Potently interfered with acetyl-lysine/BRD4(1) interaction" indicates strong binding, though a specific numerical Kd for this compound was not explicitly provided in the snippets for direct comparison to JQ1/I-BET762's "potent" designation.
Table 2: Viability EC50s of Dual ERK5/BRD Inhibitors
Compound | Viability EC50 (µM) | Source |
AX15839 | 1.10 ± 0.25 | |
This compound | 3.28 ± 1.14 | |
XMD8-92 | 1.10 ± 0.25 | |
AX15836 | >15 | |
AX15892 | >15 |
These findings illustrate that while this compound, AX15839, and XMD8-92 exhibit potent interference with BRD4(1) binding and show cellular viability effects, the selective ERK5 inhibitors AX15836 and AX15892 demonstrate significantly less potency in cellular viability assays, suggesting that bromodomain inhibition contributes substantially to the observed cellular effects of the dual inhibitors .
Eigenschaften
Molekularformel |
C32H38N6O3 |
---|---|
Molekulargewicht |
554.695 |
IUPAC-Name |
3-[2-Ethoxy-4-(4-pyrrolidin-1-yl-piperidine-1-carbonyl)-phenylamino]-5,11-dimethyl-5,11-dihydro-2,5,11-triaza-dibenzo[a,d]cyclohepten-10-one |
InChI |
InChI=1S/C32H38N6O3/c1-4-41-29-19-22(31(39)38-17-13-23(14-18-38)37-15-7-8-16-37)11-12-25(29)34-30-20-27-28(21-33-30)36(3)32(40)24-9-5-6-10-26(24)35(27)2/h5-6,9-12,19-21,23H,4,7-8,13-18H2,1-3H3,(H,33,34) |
InChI-Schlüssel |
CBWCJYFVVHOTAZ-UHFFFAOYSA-N |
SMILES |
O=C1C2=CC=CC=C2N(C)C3=CC(NC4=CC=C(C(N5CCC(N6CCCC6)CC5)=O)C=C4OCC)=NC=C3N1C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AX15910; AX 15910; AX-15910 |
Herkunft des Produkts |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Ax15910
Elucidation of Synthetic Routes for AX15910 and Related Analogs
The elucidation of synthetic routes for complex chemical compounds like this compound typically involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, readily available starting materials through a series of disconnections. This process guides the design of a convergent or linear synthetic pathway . While specific, publicly detailed synthetic routes for this compound are not extensively documented in the available literature, the general principles of organic synthesis are universally applied. Modern chemical synthesis often employs advanced technologies to optimize reaction variables, measure thermodynamics, and ensure process safety .
Strategies for Analog Synthesis for Structure-Activity Relationship Studies
Analog synthesis is an indispensable component of Structure-Activity Relationship (SAR) studies, aiming to systematically modify the chemical structure of a lead compound, such as this compound, to understand how these changes impact its biological activity . This iterative process is critical for optimizing potency, selectivity, and pharmacokinetic properties. Common strategies for analog synthesis include:
Functional Group Modifications : Introducing or altering functional groups (e.g., hydroxyl, amino, carbonyl) to explore their influence on binding interactions and physicochemical properties.
Scaffold Hopping : Replacing the core structural scaffold with a bioisosteric or structurally distinct framework while retaining the pharmacophore, which can lead to improved properties or novel intellectual property.
Substituent Variations : Systematically varying substituents on aromatic rings or aliphatic chains (e.g., size, electronic properties, lipophilicity) to map the binding site and identify optimal interactions .
Stereochemical Variations : Synthesizing different stereoisomers to investigate the impact of three-dimensional orientation on target binding and activity, as biological systems are often highly sensitive to molecular chirality .
These strategies enable researchers to delineate the structural features essential for the desired biological effect and guide the design of more effective compounds .
Design and Development of this compound-Derived Chemical Probes
Chemical probes are highly selective small molecules used to perturb biological systems and elucidate protein function or validate drug targets. They are designed to bind specifically to a target protein, enabling the study of its role in cellular processes . For a compound like this compound, which exhibits inhibitory activity against ERK5 and BRD4, developing chemical probes is vital for deeper mechanistic insights.
Rational Design of Probes for Target Engagement Assays
Rational design of chemical probes for target engagement assays involves incorporating specific chemical handles into the lead compound (this compound) while preserving its affinity and selectivity for the target. These handles allow for the direct measurement of compound binding to its target in living cells. Key considerations in rational probe design include:
Maintaining Biological Activity : The modification should not significantly diminish the probe's ability to bind to and modulate the target (e.g., ERK5, BRD4) .
Introduction of a Tag : A reporter tag, such as a fluorophore (for fluorescence-based assays) or a bioluminescent protein (for BRET-based assays), is incorporated. For instance, NanoBRET® Target Engagement (TE) assays utilize bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the target .
Cell Permeability : The probe must effectively penetrate cell membranes to reach its intracellular target .
Target engagement assays, such as NanoBRET® TE Intracellular E3 Ligase Assays or InCELL assays, provide quantitative data on compound binding to specific protein targets within the native cellular environment, confirming cellular penetration and target interaction . These assays are crucial for assessing the intracellular affinity of compounds and their availability within cells .
Synthesis of Affinity Reagents for Interactome Profiling
Beyond confirming direct target engagement, this compound-derived chemical probes can be designed as affinity reagents for comprehensive interactome profiling. This involves identifying all proteins that directly or indirectly interact with the probe or its primary target in a cellular context. The synthesis of such affinity reagents typically involves:
Incorporation of an Affinity Tag : A tag like biotin or a "clickable" handle (e.g., alkyne or azide for click chemistry) is introduced into the this compound scaffold. This tag allows for the capture and enrichment of the probe-bound proteins.
Photoaffinity Labeling (PAL) : For some applications, a photoactivatable group (e.g., benzophenone, diazirine) can be incorporated. Upon UV irradiation, this group forms a covalent bond with proteins in close proximity, enabling the capture of transient or weak interactions.
Once synthesized, these affinity reagents are applied to cell lysates or live cells, followed by enrichment of the tagged proteins (e.g., using streptavidin beads for biotinylated probes). The enriched proteins are then typically identified using advanced mass spectrometry techniques, providing a global map of the compound's protein interactions within the cell. This approach helps uncover off-target effects, identify novel binding partners, and delineate the broader biological pathways modulated by this compound.
Molecular Target Deconvolution and Binding Kinetics of Ax15910
Characterization of AX15910 as a Dual ERK5 and BRD4 Inhibitor
This compound has been identified as a potent dual inhibitor of both ERK5 kinase activity and bromodomain-containing proteins, specifically BRD4 . This dual targeting capability was revealed through a series of in vitro and biophysical studies, which highlighted its efficacy against both targets.
In Vitro Enzyme Inhibition Studies for ERK5 Kinase Activity
In vitro enzyme inhibition studies have demonstrated this compound's potent inhibitory effect on ERK5 kinase activity. Using the KiNativ chemoproteomics platform, which profiles global kinase inhibition in native cellular lysates, this compound was found to inhibit ERK5 with an IC50 value of 20 nM . This indicates a strong inhibitory potency against the catalytic function of ERK5.
Table 1: In Vitro ERK5 Kinase Inhibition by this compound
Compound | ERK5 IC50 (nM)* |
This compound | 20 |
*ERK5 IC50 value determined using KiNativ.
Biophysical Characterization of BRD4 Binding and Dissociation Constants
Beyond its kinase inhibitory activity, this compound also exhibits potent binding to BRD4, a key member of the BET protein family involved in transcriptional processes . Biophysical characterization, specifically using the BROMOscan assay, determined the dissociation constant (Kd) for this compound binding to the first bromodomain of BRD4 [BRD4(1)] to be 22 nM . This low Kd value indicates a strong affinity of this compound for BRD4(1), classifying it as a potent BRD inhibitor in addition to its ERK5 inhibitory role .
Table 2: Biophysical Characterization of this compound BRD4(1) Binding
Compound | BRD4(1) Kd (nM)† |
This compound | 22 |
†BRD4(1) Kd value determined at DiscoveRx.
The ratio of ERK5 IC50 to BRD4(1) Kd for this compound is approximately 0.9 (20 nM / 22 nM), further supporting its classification as a dual ERK5 and BRD inhibitor .
Comparative Analysis of this compound with Selective ERK5 Inhibitors
The dual inhibitory nature of this compound becomes particularly evident when compared to compounds designed as selective ERK5 inhibitors. This comparative analysis is crucial for dissecting the contributions of each target to observed cellular phenotypes.
Distinguishing Contributions of ERK5 vs. BRD4 Inhibition to Cellular Phenotypes
Studies comparing this compound with selective ERK5 inhibitors, such as AX15836 and AX15892, have provided insights into the distinct roles of ERK5 and BRD4 inhibition in cellular responses . For instance, in primary human umbilical vein endothelial cells (HUVECs) stimulated with the Toll-like receptor (TLR1/2) agonist Pam3CSK4, this compound was effective in reducing E-selectin expression, showing 27% inhibition at 10 µM . In contrast, the more potent and selective ERK5 inhibitors, AX15836 (ERK5 IC50: 8 nM) and AX15892 (ERK5 IC50: 30 nM), were inactive in this assay, even at concentrations significantly higher than their intracellular ERK5 IC50 values . This observation strongly suggested that the efficacy of this compound in reducing E-selectin expression was attributable to its BRD inhibitory activity rather than its ERK5 inhibition .
Further evidence supporting the BRD-mediated effects came from experiments in the acute myeloid leukemia cell line MV4-11, which expresses the FLT3-ITD mutation. While reference BRD inhibitors like JQ1 and I-BET762 showed potent viability EC50 values (60 ± 10 nM and 170 ± 10 nM, respectively), the dual ERK5/BRD inhibitors including this compound had EC50 values ranging from 1.10 ± 0.25 to 3.28 ± 1.14 µM . Conversely, the selective ERK5 compounds AX15836 and AX15892 showed no effect on MV4-11 cell viability at concentrations up to 15 µM . These findings collectively demonstrate that the anti-inflammatory and anti-proliferative effects previously attributed solely to ERK5 inhibition by first-generation compounds, including this compound, are largely due to their off-target activity on bromodomains .
Table 3: Inhibitor Characteristics and Classification
Compound | ERK5 IC50 (nM)* | BRD4(1) Kd (nM)† | Ratio of ERK5 IC50:BRD4(1) Kd | Inhibitor Classification | E-selectin Inhibition (% at 10 µM)‡ | MV4-11 Viability EC50 (µM)§ |
AX15836 | 8 | 3,600 | 0.002 | ERK5 | 0 | >15 |
AX15892 | 30 | 610 | 0.049 | ERK5 | 0 | >15 |
AX15839 | 170 | 130 | 1.3 | Dual | 21 | 1.10 ± 0.25 |
This compound | 20 | 22 | 0.9 | Dual | 27 | 3.28 ± 1.14 |
XMD8-92 | 190 | 170 | 1.1 | Dual | 38 | 1.10 ± 0.25 |
I-BET762 | >10,000 | 31 | >320 | BRD | 27 (at 1 µM) | 0.170 ± 0.010 |
JQ1 | >10,000 | 6 | >1,670 | BRD | 29 (at 1 µM) | 0.060 ± 0.010 |
*ERK5 IC50 value determined using KiNativ. †BRD4(1) Kd value determined at DiscoveRx. ‡HUVECs pretreated with 10 µM compound before Pam3CSK4 stimulation. §Mean ± SD of three experiments.
Off-Target Profiling using Kinome-Wide Screening (e.g., KiNativ)
Kinome-wide screening, particularly using platforms like KiNativ, is essential for comprehensive off-target profiling of kinase inhibitors . For this compound, initial KiNativ profiling at concentrations up to 10 µM did not reveal significant shared kinase off-targets among the more than 200 kinases profiled . This suggests that while this compound is a dual ERK5/BRD4 inhibitor, its off-target activity is primarily confined to bromodomains rather than a broad range of other kinases . This focused off-target activity on BRD4, rather than promiscuous kinase inhibition, is a crucial aspect of its pharmacological profile.
Kinetic and Thermodynamic Aspects of this compound-Target Interactions
The dissociation constant (Kd) for BRD4(1) binding by this compound was determined to be 22 nM . This equilibrium constant is related to the standard binding free energy (ΔG°) by the equation ΔG° = RT ln Kd, where R is the gas constant and T is the absolute temperature . A lower Kd value indicates a more favorable binding free energy.
The residence time of a drug on its target (1/koff) is increasingly recognized as a critical factor influencing pharmacological efficacy and duration of action . While the equilibrium binding data for this compound indicate strong interactions with both ERK5 and BRD4, a complete kinetic and thermodynamic profile would offer a more comprehensive understanding of its sustained pharmacological effects and potential for target engagement in complex biological systems.
Cellular and Systems-level Mechanistic Investigations of Ax15910
AX15910 Modulation of Cellular Signaling Pathways
The mechanistic profile of this compound involves its interaction with critical components of cellular signaling, leading to modulated downstream effects.
Impact on MAPK Cascade Components, particularly ERK5 Phosphorylation
This compound acts as an inhibitor of ERK5, a key component of the mitogen-activated protein kinase (MAPK) cascade. The ERK5 signaling pathway is a three-tiered MAPK cascade where MEKK2 and MEKK3 phosphorylate and activate MEK5, which in turn phosphorylates the TEY motif in the ERK5 kinase domain, thereby activating it. Activated ERK5 subsequently auto-phosphorylates multiple sites in its C-terminal region, influencing nuclear shuttling and gene transcription.
Studies have characterized this compound's potency against ERK5. The following table illustrates its inhibitory concentration (IC50) against ERK5, alongside other related compounds:
Table 1: ERK5 IC50 Values for this compound and Related Compounds
Compound | ERK5 IC50 (nM) |
This compound | 20 |
AX15839 | 130 |
XMD8-92 | 190 |
AX15836 | 170 |
AX15892 | 130 |
Note: ERK5 IC50 values were determined using KiNativ.
Influence on Bromodomain-Related Transcriptional Pathways
Beyond its impact on ERK5, this compound is characterized as a dual ERK5/bromodomain (BRD) inhibitor. Bromodomains are conserved ~110 amino acid motifs that bind to acetyl-lysine residues in histones and other proteins, playing a crucial role in the epigenetic regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT, are significant epigenetic regulators involved in processes such as inflammatory response, proliferation, apoptosis, and differentiation.
This compound has been shown to exhibit potent binding to BRD4 bromodomain 1 (BRD4(1)). Its dissociation constant (Kd) for BRD4(1) is provided in the table below, demonstrating its affinity for this transcriptional regulator.
Table 2: BRD4(1) Kd Values for this compound and Reference BRD Inhibitors
Compound | BRD4(1) Kd (nM) |
This compound | 22 |
AX15839 | 170 |
XMD8-92 | 170 |
I-BET762 | 31 |
JQ1 | 6 |
AX15836 | >10,000 |
AX15892 | >10,000 |
Note: BRD4(1) Kd values were determined using the BROMOscan assay.
The inhibitory effect of this compound on bromodomains, particularly BRD4, suggests its capacity to modulate gene expression by disrupting the binding of BET proteins to acetylated histones.
Cellular Responses to this compound in Preclinical Models
Investigations into this compound's cellular effects in preclinical models have revealed its influence on inflammatory processes, cell growth, and global gene expression.
Effects on Inflammatory Mediator Expression (e.g., E-selectin) in Endothelial Cells
This compound has demonstrated efficacy in reducing the expression of inflammatory mediators, such as E-selectin, in endothelial cells. In human umbilical vein endothelial cells (HUVECs) stimulated with Pam3CSK4 (a Toll-like receptor 1/2 agonist), this compound was effective in reducing E-selectin expression. E-selectin is an adhesion molecule whose expression on endothelial cells is strongly upregulated by pro-inflammatory cytokines like TNF-α and IL-1β, and its induction is mediated by NF-κB binding to regulatory domains in the E-selectin promoter.
The reduction of E-selectin and other inflammatory cytokines (IL-6 and IL-8) by this compound and other dual ERK5/BRD inhibitors, but not by selective ERK5 inhibitors, suggests that the anti-inflammatory effects are primarily mediated by the bromodomain inhibitory component of this compound.
Modulation of Cellular Proliferation and Viability in Defined Cell Lines (Mechanistic Insight)
This compound has been studied for its effects on cellular proliferation and viability in various cell lines. The viability EC50 (half-maximal effective concentration) values for dual ERK5/BRD inhibitors, including this compound, were found to range from 1.10 ± 0.25 to 3.28 ± 1.14 μM. In contrast, selective ERK5 compounds, such as AX15836 and AX15892, showed no effect on cell growth or viability in cancer cell lines, with EC50 values exceeding 15 μM.
This differential effect indicates that the observed impact of this compound on cell growth and viability is likely attributable to its bromodomain inhibitory activity rather than its ERK5 kinase inhibition. Compounds that inhibit BET bromodomains are known to block proliferation and promote apoptosis or differentiation in certain cancer contexts.
Table 3: Viability EC50 Values for this compound and Related Compounds
Compound | Viability EC50 (µM) (Mean ± SD) |
This compound | 3.28 ± 1.14 |
AX15839 | 1.10 ± 0.25 |
XMD8-92 | 2.82 ± 0.35 |
AX15836 | >15 |
AX15892 | >15 |
JQ1 | 0.060 ± 0.010 |
I-BET762 | 0.170 ± 0.010 |
Note: Viability EC50s were determined in relevant cancer cell lines.
Gene Expression and Transcriptomic Changes Induced by this compound
Transcriptome analysis has been employed to investigate the genome-wide gene expression changes induced by this compound, particularly in comparison to selective ERK5 inhibition and other BRD inhibitors. Studies using cellular models, such as Pam3CSK4-stimulated HUVECs (as an inflammation model) and EGF-stimulated HeLa cells, have shown that compounds with BRD inhibition, including dual inhibitors like this compound, suppressed inflammatory cytokines such as IL-6 and IL-8. This suggests that the BRD inhibitory component of this compound mediates these cytokine reductions.
More broadly, BET bromodomain inhibition is known to suppress gene expression by causing the dissociation of BRD proteins from active chromatin marks, such as histone H3K27ac. RNA-Seq analysis has demonstrated that treatment with BET bromodomain inhibitors can lead to a global shift in gene expression profiles. These transcriptomic changes reflect the compound's ability to modulate gene transcription through its interaction with bromodomain-containing proteins, influencing various cellular processes.
Structure-activity and Structure-mechanism Relationship Studies of Ax15910 Analogs
Identification of Key Pharmacophoric Features for ERK5 Inhibition
AX15910 functions as a potent inhibitor of ERK5, a member of the mitogen-activated protein kinase (MAPK) family. Research has shown that this compound exhibits a strong inhibitory effect on ERK5 catalytic activity, with an IC50 value of 20 nM as determined by the KiNativ chemoproteomics platform . This potency places it among a group of effective ERK5 inhibitors, including AX15836 (8 nM) and AX15892 . These compounds are ATP-competitive inhibitors, effectively engaging the kinase domain of ERK5 .
While the precise pharmacophoric features of this compound for ERK5 inhibition are not explicitly detailed in terms of specific chemical moieties from the available data, its classification alongside other potent ERK5 inhibitors suggests shared structural elements that facilitate high-affinity binding to the ERK5 kinase domain . The differentiation between ERK5-selective inhibitors (e.g., AX15836, AX15892) and dual ERK5/BRD inhibitors (e.g., this compound, AX15839, XMD8-92) implies that subtle structural variations within a common scaffold dictate their selectivity profiles .
Elucidation of Structural Determinants for BRD4 Binding
Beyond its activity against ERK5, this compound is also recognized as a potent inhibitor of BRD4, specifically interfering with the acetyl-lysine/BRD4(1) interaction . BRD4 is a key member of the BET (bromo and extra terminal) protein family, known for binding to ε-N-acetylated lysine-containing sequences and modulating transcriptional processes .
Studies have shown a clear distinction in BRD4 binding affinity among the ERK5 inhibitors. Compounds like this compound, AX15839, and XMD8-92, which demonstrated efficacy in cellular inflammation assays (e.g., E-selectin reduction), potently bound to BRD4(1) . In contrast, ERK5 inhibitors such as AX15836 and AX15892, which were potent against ERK5 but lacked efficacy in these cellular assays, exhibited considerably higher BRD4(1) dissociation constants, indicating a loss of significant BRD inhibition .
For this compound, the dissociation constant (Kd) for binding to the first bromodomain of BRD4 [BRD4(1)] was determined to be 22 nM using the BROMOscan assay . This potent binding suggests that this compound possesses specific structural determinants that enable effective interaction with the acetyl-lysine binding pocket of BRD4. The observation that kinases and bromodomains can share pharmacophore similarity highlights the intricate structural requirements for achieving dual inhibition .
The following table summarizes the inhibitory potencies of this compound and related analogs against ERK5 and BRD4:
Table 1: Inhibitory Potencies of this compound and Analogs Against ERK5 and BRD4
Compound | ERK5 IC50 (nM, KiNativ) | BRD4(1) Kd (nM, BROMOscan) | Classification |
AX15836 | 8 | 3600 | ERK5-selective |
AX15839 | 10 | 10 | Dual |
AX15892 | 10 | >10,000 | ERK5-selective |
This compound | 20 | 22 | Dual |
XMD8-92 | 190 | 170 | Dual |
I-BET762 | >10,000 | 31 | BRD-selective |
JQ1 | >10,000 | 6 | BRD-selective |
Correlation of Chemical Modifications with Differential Cellular Efficacy
The cellular efficacy of this compound and its analogs correlates strongly with their BRD4 inhibitory activity rather than solely their ERK5 inhibition. This was a significant finding that re-evaluated the mechanisms of action of earlier ERK5 inhibitors .
In primary human umbilical vein endothelial cells (HUVECs) stimulated with the Toll-like receptor (TLR1/2) agonist Pam3CSK4, this compound was effective in reducing cell-surface E-selectin expression . This effect was also observed with other dual ERK5/BRD inhibitors like AX15839 and XMD8-92 . Crucially, compounds highly selective for ERK5, such as AX15836 and AX15892, showed no effect in this assay, even at concentrations significantly higher than their intracellular ERK5 IC50s . This indicated that the anti-inflammatory efficacy in this model was mediated by BRD inhibition, not ERK5 inhibition .
The differential cellular efficacy was further observed in the proliferation of the acute myeloid leukemia cell line MV4-11. Dual ERK5/BRD inhibitors, including this compound, AX15839, and XMD8-92, demonstrated inhibitory effects on cell viability with EC50 values ranging from 1.10 ± 0.25 to 3.28 ± 1.14 μM . In contrast, the selective ERK5 compounds AX15836 and AX15892 had no significant effect on MV4-11 cell growth or viability (EC50s > 15 μM) . These findings collectively suggest that the observed cellular efficacy of this compound is primarily driven by its BRD4 inhibitory activity, with the ERK5 inhibition contributing minimally, if at all, to the specific cellular phenotypes examined .
The contrasting activities highlight that chemical modifications leading to potent BRD4 binding are critical for the observed cellular effects of this compound. Conversely, modifications that enhance ERK5 selectivity while diminishing BRD4 affinity result in a loss of efficacy in these particular cellular models . This underscores the importance of a comprehensive understanding of off-target activities when developing kinase inhibitors.
The following table summarizes the cellular efficacy of this compound and related compounds:
Table 2: Cellular Efficacy of this compound and Analogs
Compound | E-selectin Reduction in HUVECs (at 10 µM) | MV4-11 Viability EC50 (µM) |
AX15836 | No effect | >15 |
AX15839 | Effective | 1.10 ± 0.25 |
AX15892 | No effect | >15 |
This compound | Effective | 3.28 ± 1.14 |
XMD8-92 | Effective (up to 38% inhibition) | 1.70 ± 0.25 |
I-BET762 | Effective (27% reduction at 1 µM) | 0.17 ± 0.01 |
JQ1 | Effective (29% reduction at 1 µM) | 0.06 ± 0.01 |
Advanced Analytical and Bioimaging Methodologies in Ax15910 Research
High-Throughput Screening and Profiling Techniques for AX15910 Characterization
High-throughput screening (HTS) is a fundamental process in drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes . In the context of this compound, HTS has been instrumental in identifying its biological activities. For instance, this compound was evaluated in cellular assays designed to assess inflammatory responses . These screenings involve automated testing of numerous compounds to identify those that exhibit desired binding or activity . The data generated from HTS campaigns are crucial for guiding subsequent compound selection and understanding early structure-activity relationships .
Detailed Research Findings (HTS): In a cellular assay of inflammatory response, primary human umbilical vein endothelial cells (HUVECs) were pretreated with compounds, including this compound, before stimulation with the Toll-like receptor (TLR1/2) agonist Pam3CSK4. The upregulation of cell-surface E-selectin, a key adhesion molecule involved in neutrophil and monocyte recruitment during inflammation, was quantified . This compound demonstrated effectiveness in reducing E-selectin expression .
Table 1: Effect of this compound on Cell-Surface E-selectin Expression in HUVECs
Compound | E-selectin Expression (% Inhibition) |
This compound | 27 |
XMD8-92 | 38 |
Note: This table is designed to be interactive, allowing for sorting and filtering in a digital format.
Flow cytometry is a powerful technique for quantifying the expression of cell-surface markers, which are critical for defining cell subsets based on lineage, developmental stage, and function . In this compound research, flow cytometry has been directly applied to measure the compound's impact on surface protein expression.
Detailed Research Findings: As part of the inflammatory response cellular assay, the quantification of cell-surface E-selectin expression on HUVECs, following treatment with this compound and subsequent stimulation, was performed using flow cytometry . This allowed for a precise measurement of how this compound modulates the presence of this specific cell surface marker. The results indicated that this compound effectively reduced E-selectin expression, providing quantitative data on its cellular activity . Flow cytometry enables the evaluation of protein expression in single cells, and multiparametric applications have expanded the understanding of how combinatorial expression of surface proteins identifies particular cell types .
In this compound research, Western blotting would be employed to:
Assess Protein Phosphorylation: By using phospho-specific antibodies, researchers can determine if this compound treatment leads to a decrease in the phosphorylation of ERK5 and its downstream targets. This directly validates its kinase inhibitory activity. Phosphorylation is a crucial post-translational modification that regulates protein function, enzymatic activity, protein-protein interactions, and protein localization .
Analyze Protein Expression Levels: Western blotting can also quantify changes in the total expression levels of ERK5, its substrates, and other relevant proteins in response to this compound. This helps to differentiate between changes in phosphorylation status and changes in protein abundance.
Investigate Pathway Perturbations: By examining key proteins within the ERK5 signaling pathway and related inflammatory pathways, Western blotting can provide insights into the broader cellular impact of this compound.
While specific Western blot data for this compound's direct impact on phosphorylation was not explicitly detailed in the provided search results, the compound's known activity as an ERK5 kinase inhibitor strongly implies the application of this technique to confirm and characterize its mechanism of action .
Flow Cytometry for Cell Surface Marker Analysis
Mass Spectrometry-Based Proteomics for Target and Pathway Analysis
Mass spectrometry (MS)-based proteomics is a powerful and evolving field that allows for the simultaneous identification and quantification of thousands of proteins within a sample, providing a comprehensive view of biological systems and disease mechanisms . This approach is crucial for target identification, pathway analysis, and understanding the mechanism of action of compounds like this compound.
Proteome-wide target engagement assays are designed to identify direct and indirect interactions between a compound and its protein targets within a physiological context . These assays are vital for target deconvolution in phenotypic drug discovery, helping to confirm a compound's mechanism of action and minimize off-target effects .
Detailed Research Findings: KiNativ profiling was applied to this compound to assess its interaction with a broad spectrum of kinases. This proteome-wide analysis covered over 200 kinases, and remarkably, no significant shared kinase off-targets were identified for this compound at concentrations up to 10 µM . This suggests a degree of selectivity for its primary kinase target, ERK5.
However, further investigation using the BROMOscan assay revealed an additional significant interaction: this compound potently bound to the first bromodomain of BRD4 (BRD4(1)) . This finding classifies this compound as a dual inhibitor, affecting both ERK5 kinase activity and BRD4(1) interaction .
Table 2: Binding Affinity of this compound to BRD4(1) (BROMOscan Assay)
Compound | BRD4(1) Kd (nM) |
This compound | 12.8 |
JQ1 | Potent |
I-BET762 | Potent |
Note: This table is designed to be interactive, allowing for sorting and filtering in a digital format. Potent indicates strong binding with low Kd values, as described in the source .
Other proteome-wide target engagement methods, such as Cellular Thermal Shift Assay (CETSA) and Solvent Proteome Profiling (SPP), are also employed in drug discovery to identify target binding and off-target interactions by observing changes in protein thermal stability or solubility upon ligand binding . These methods can provide information on the biological processes initiated by ligand binding and are increasingly being integrated with mass spectrometry for higher throughput .
Quantitative proteomics, often utilizing mass spectrometry, allows for the precise measurement of changes in protein abundance across different cellular conditions . This is essential for understanding how a compound like this compound perturbs cellular pathways.
By comparing the proteome of this compound-treated cells to control cells, researchers can identify proteins whose expression levels are significantly altered. This differential protein abundance analysis can reveal which cellular pathways are activated, inhibited, or otherwise affected by the compound . For example, quantitative proteomics has been used to understand the proteomic landscape of genome-wide genetic perturbations, revealing global relationships between perturbed and responding pathways, particularly in metabolism . This approach can also identify novel aspects of mRNA targeting to the ER and cellular reorganization during differentiation . The sensitivity and accuracy of these analyses are achieved by combining high-end mass spectrometry instrumentation with optimized sample preparation and data acquisition methods .
Proteome-Wide Target Engagement Assays (e.g., KiNativ, if applicable)
Advanced Microscopy for Subcellular Localization and Interaction Studies
Advanced microscopy techniques are indispensable for visualizing the subcellular localization of proteins and studying their interactions within living cells at high resolution . For a compound like this compound, understanding where it acts within the cell and how it influences the spatial organization of cellular components is crucial for a complete mechanistic understanding.
Techniques such as confocal microscopy, super-resolution localization microscopy (SRLM), and live-cell imaging provide detailed insights into protein dynamics and their precise localization . For instance, confocal microscopy, while widely used, may have insufficient resolution for highly precise localization studies, which can be overcome by techniques like transmission electron microscopy (TEM) combined with advanced labeling, offering near-nanometer scale resolution .
In the context of this compound research, advanced microscopy could be applied to:
Determine Subcellular Distribution: Visualize the accumulation or depletion of specific proteins or cellular structures in response to this compound treatment, indicating its site of action or the cellular compartments most affected.
Study Protein-Protein Interactions: Employ techniques like Bimolecular Fluorescence Complementation (BiFC) or Förster Resonance Energy Transfer (FRET) to investigate if this compound modulates specific protein-protein interactions, particularly those involving ERK5 or BRD4, or their downstream effectors .
Observe Dynamic Cellular Processes: Utilize live-cell imaging to monitor real-time changes in cellular morphology, organelle movement, or protein trafficking in response to this compound, offering dynamic insights into its biological effects .
Analyze Phosphorylated Protein Localization: While Western blotting confirms phosphorylation, advanced microscopy with phospho-specific antibodies can reveal the subcellular localization of phosphorylated proteins, providing spatial context to signaling events .
These advanced microscopy approaches complement the biochemical and proteomic analyses by offering a visual and spatial dimension to the understanding of this compound's cellular impact.
Computational and Theoretical Approaches to Ax15910 Research
Molecular Docking and Dynamics Simulations of AX15910-Target Complexes
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and mode of a small molecule (ligand) with a target protein, and to explore the conformational changes and stability of these complexes over time .
This compound has been identified as a dual inhibitor of ERK5 kinase and BRD proteins, specifically showing potent interference with the acetyl-lysine/BRD4(1) interaction . This dual inhibitory profile suggests that this compound interacts with distinct binding sites on both ERK5 and BRD4. While the retrieved literature confirms this compound's potent binding to BRD4(1) through dissociation constant (Kd) values, explicit detailed molecular docking or molecular dynamics simulation studies specifically characterizing the precise binding modes, interaction residues, or dynamic behavior of this compound with its targets (ERK5 and BRD4) were not extensively reported in the immediate search results .
However, the observed potent interference with BRD4(1) interaction, similar to known BRD inhibitors like JQ1 and I-BET762, implies a strong and specific binding event that could be thoroughly investigated through computational modeling . Molecular docking could be employed to predict the preferred orientation and conformation of this compound within the binding pockets of ERK5 and BRD4, identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces. Subsequent molecular dynamics simulations would then provide insights into the stability of these predicted complexes, the flexibility of the proteins upon ligand binding, and the dynamic nature of the interactions over time, offering a more comprehensive picture of this compound's inhibitory mechanisms. Such simulations could also help in understanding the conformational changes induced in the target proteins upon this compound binding, which could be crucial for its inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity . This method is crucial for predicting the activity of new, untested compounds and for guiding the rational design of more potent or selective derivatives.
This compound is part of a series of benzopyrimidodiazepinone derivatives, including compounds like AX15839, AX15836, AX15892, and XMD8-92, which exhibit varying degrees of inhibition against ERK5 kinase and BRD proteins, as well as differential effects in cellular assays like E-selectin expression . This series provides a rich dataset for QSAR analysis. For instance, this compound and AX15839, along with XMD8-92, were found to be dual inhibitors of ERK5 and BRD, effectively reducing E-selectin expression. In contrast, AX15836 and AX15892, while potent ERK5 inhibitors, showed considerably higher BRD4(1) dissociation constants and were inactive in the E-selectin assay, suggesting a loss of off-target BRD inhibition .
The diverse activity profiles within this chemical series, as summarized in the table below, offer a strong basis for developing QSAR models. Such models could correlate specific structural features (e.g., electronic properties, steric hindrance, lipophilicity) with the observed biological activities (e.g., ERK5 IC50, BRD4(1) Kd, E-selectin reduction).
Compound | ERK5 IC₅₀ (nM) | BRD4(1) Kd (nM) | E-selectin Reduction in HUVECs (%) | Dual ERK5/BRD Inhibitor |
This compound | Potent | Potent | Effective | Yes |
AX15839 | Potent | Potent | Effective | Yes |
XMD8-92 | Potent | Potent | Up to 38% | Yes |
AX15836 | Potent | Considerably Higher | Inactive | No |
AX15892 | Potent | Considerably Higher | Inactive | No |
Note: Specific numerical IC₅₀ and Kd values for this compound were not explicitly provided in the snippets, but it was described as "potent" .
A QSAR model for the this compound series could identify the critical structural determinants responsible for the dual ERK5/BRD inhibition versus selective ERK5 inhibition. This would enable the rational design of novel compounds with improved selectivity or enhanced dual-target activity, optimizing their therapeutic potential. While the immediate search results did not detail a specific published QSAR model for the this compound series, the experimental data clearly supports the feasibility and utility of such an analysis.
Network Pharmacology and Pathway Analysis for Systems-Level Understanding
Network pharmacology and pathway analysis are advanced computational approaches that provide a holistic, systems-level understanding of how drugs interact with biological systems . Instead of focusing on single targets, these methods explore the complex interplay between multiple targets, signaling pathways, and disease networks.
This compound's characterization as a dual inhibitor of ERK5 kinase and BRD proteins makes it a prime candidate for network pharmacology and pathway analysis. BRD proteins, particularly members of the BET family (BRD2, BRD3, BRD4, and BRDT), are known to modulate transcriptional processes and are implicated in a wide array of diseases, including oncology, neurological disorders, diabetes, atherosclerosis, and inflammation . Furthermore, this compound's ability to reduce E-selectin expression, an adhesion molecule rapidly synthesized in response to inflammatory stimulation, underscores its relevance in inflammatory pathways .
Network pharmacology could be applied to map the comprehensive biological network influenced by this compound. This would involve:
Target-Pathway Mapping: Identifying all known biological pathways associated with ERK5 and BRD proteins.
Disease Association: Linking these pathways to various diseases where ERK5 and BRD dysregulation play a role.
Off-Target Prediction: Potentially identifying other proteins or pathways that might be indirectly affected by this compound's activity, even if not directly bound.
Pathway analysis, building upon the identified targets, could further elucidate the specific biological processes perturbed by this compound. For instance, by analyzing the gene expression changes in cells treated with this compound, and integrating this data with pathway databases, researchers could pinpoint the exact inflammatory pathways or transcriptional networks that are modulated. This systems-level perspective is crucial for understanding the pleiotropic effects of dual inhibitors like this compound and for identifying potential synergistic or antagonistic interactions within complex biological systems. While specific network pharmacology or pathway analysis studies solely focused on this compound were not found in the search results, the nature of its dual targets and observed cellular effects strongly indicates the high relevance and potential impact of applying these computational methodologies to fully unravel its therapeutic implications.
Future Directions and Unanswered Questions in Ax15910 Academic Research
Further Refinement of Target Selectivity and Specificity of AX15910
While this compound is characterized as a dual ERK5 and BRD4 inhibitor, ongoing research aims to precisely delineate the contributions of each target to its observed biological effects and to explore avenues for refining its selectivity. Early studies indicated that compounds like this compound, AX15839, and XMD8-92, which were active in E-selectin assays, potently interfered with the acetyl-lysine/BRD4(1) interaction, classifying them as dual ERK5 kinase and BRD inhibitors.
However, a critical finding revealed that the anti-inflammatory and antiproliferative activities previously attributed to "first-generation ERK5 inhibitors," including this compound, primarily stemmed from their off-target activity on bromodomains (BRDs), rather than direct inhibition of ERK5 catalytic activity. This was evidenced by the fact that highly selective ERK5 inhibitors, such as AX15836 and AX15892, showed significantly higher BRD4(1) dissociation constants, indicating a loss of off-target BRD inhibition, and consequently, no effect on cell growth or viability in cancer cell lines previously thought to be regulated by ERK5.
Further supporting this distinction, studies in primary human umbilical vein endothelial cells (HUVECs) demonstrated that compounds with BRD inhibition, whether selective (e.g., I-BET762, JQ1) or dual (e.g., this compound, AX15839), effectively reduced E-selectin expression and suppressed inflammatory cytokines like IL-6 and IL-8. In contrast, the ERK5-specific inhibitor AX15836 was completely ineffective in these assays. These findings underscore the importance of BRD4 inhibition as the predominant mechanism for this compound's observed cellular effects in these contexts.
Future research should focus on:
Quantifying the precise binding affinities and inhibitory potencies of this compound for both ERK5 and specific BRD family members (beyond BRD4(1)) across a broader range of cellular contexts.
Employing genetic tools (e.g., CRISPR/Cas9 knockouts of ERK5 or BRD4) in conjunction with this compound treatment to definitively disentangle the individual contributions of ERK5 and BRD4 inhibition to various cellular phenotypes.
Investigating the potential for designing analogs of this compound with enhanced selectivity for either ERK5 or BRD4, which could serve as more precise pharmacological tools.
Table 1: Comparative Activity of ERK5 and BRD Inhibitors
Compound | Classification | ERK5 Kinase Inhibition (IC50/Kd) | BRD4(1) Inhibition (Kd) | Effect on E-selectin Expression | Effect on IL-6/IL-8 Cytokines |
This compound | Dual ERK5/BRD4 Inhibitor | Potent | Potent | Reduced | Suppressed |
AX15839 | Dual ERK5/BRD4 Inhibitor | Potent | Potent | Reduced | Suppressed |
XMD8-92 | Dual ERK5/BRD4 Inhibitor | Potent | Potent | Reduced | Not specified |
AX15836 | Selective ERK5 Inhibitor | Potent | Considerably higher | Inactive | Ineffective |
AX15892 | Selective ERK5 Inhibitor | Potent | Considerably higher | Inactive | Not specified |
I-BET762 | Selective BRD Inhibitor | Not significant (>10 µM) | Potent | Reduced | Suppressed |
JQ1 | Selective BRD Inhibitor | Not significant (>10 µM) | Potent | Reduced | Suppressed |
Elucidating the Full Spectrum of BRD4-Mediated Effects of this compound
Given that BRD4 inhibition appears to be a primary driver of this compound's observed effects, further academic research should deeply explore the full scope of BRD4-mediated cellular and molecular changes induced by this compound. BRD4 plays a crucial role in gene expression regulation, particularly by binding to super-enhancers, which are key regulatory elements of oncogenes.
Studies on BRD4 inhibitors, generally, have shown their ability to:
Suppress oncogene transcription and expression.
Reduce cancer cell proliferation and survival.
Suppress tumor progression across various cancer types.
Inhibit breast cancer cell proliferation and tumor progression.
Recruit Mediators and NF-κB at super-enhancers associated with cancer stemness genes (e.g., MET, TP63, FOSL1) in human neck squamous cell carcinoma. Inhibition of BRD4 in this context reduces stemness gene expression, suppresses cancer stem cell self-renewal, invasive growth, and metastasis, and eliminates tumor cells and cancer stem cells in mouse models.
Beyond its role in oncogene regulation, BRD4 also plays a critical role in transcription elongation. Acute loss of BRD4 impairs promoter-proximal pause release and leads to readthrough transcription. Furthermore, BRD4 ablation disrupts the recruitment of general 3'-RNA processing factors, which correlates with RNA cleavage and termination defects.
Future research should aim to:
Map the specific gene expression changes induced by this compound in various cell types and disease models using transcriptomic (e.g., RNA-seq) and proteomic analyses.
Investigate the impact of this compound on BRD4's interaction with other transcriptional machinery components and its influence on RNA polymerase II dynamics, particularly at super-enhancers and during elongation.
Explore the long-term effects of BRD4 inhibition by this compound on cellular differentiation, epigenetic landscapes, and cellular plasticity in different biological systems.
Exploration of Novel Mechanisms of Action for this compound (Beyond ERK5/BRD4)
While the dual ERK5/BRD4 inhibition is the primary known mechanism for this compound, the possibility of additional, yet undiscovered, mechanisms of action warrants further investigation. This is particularly relevant given the complex nature of cellular signaling pathways and the potential for off-target effects that could yield novel insights.
Although current evidence suggests that the BRD4 inhibitory activity is the dominant factor for this compound's observed effects, it is important to consider that ERK5, while its kinase activity may not be the primary driver of this compound's efficacy in certain contexts, has other regulatory mechanisms that could be indirectly influenced. For instance, ERK5 activity and nuclear translocation are regulated by protein Ser/Thr phosphatases (PP1/PP2A) and protein tyrosine phosphatases (PTPs), which can prevent its nuclear translocation. Dual-specificity protein phosphatases DUSP5 and DUSP6 also regulate ERK5 dephosphorylation. Furthermore, oncogenic BRAF has been shown to increase chromatin-bound ERK5 and enhance its ability to induce MEF2 transcriptional activity, independent of MEK5.
Future research directions could include:
Comprehensive off-target profiling: Utilizing unbiased screening platforms (e.g., kinome-wide profiling, proteome-wide thermal stability assays) to identify any additional proteins or pathways that this compound might modulate, even at higher concentrations.
Investigating non-kinase dependent roles of ERK5: Exploring if this compound, despite its limited impact on ERK5 kinase activity-dependent phenotypes, might influence other aspects of ERK5 biology, such as its nucleo-cytoplasmic shuttling, protein-protein interactions, or scaffolding functions, which are independent of its catalytic activity.
Metabolomic and lipidomic analyses: Examining broader cellular changes in metabolites or lipids that might reveal unexpected pathway perturbations induced by this compound.
Development of this compound-Based Research Tools and Probes
Given this compound's unique dual inhibitory profile, it holds significant potential as a chemical probe to dissect the intricate interplay between ERK5 and BRD4 signaling pathways. High-quality chemical probes are invaluable reagents that help elucidate the roles of targeted proteins in both healthy and diseased states, and can serve as starting points for developing new therapeutic agents.
The development of this compound-based research tools could involve:
Affinity probes: Synthesizing this compound derivatives with appended tags (e.g., biotin, photoaffinity labels) to enable pull-down experiments and mass spectrometry-based identification of direct binding partners beyond ERK5 and BRD4 in complex biological samples.
Fluorescent probes: Creating fluorescently labeled versions of this compound to visualize its cellular localization, target engagement dynamics, and cellular uptake in live cells. The development of such probes often involves rational design and efficient synthetic strategies.
Chemogenetic tools: Exploring modifications to this compound that could enable light- or chemically-inducible control over its activity, providing precise temporal and spatial control over ERK5/BRD4 inhibition in experimental settings.
Use in combination studies: Leveraging this compound as a tool to investigate synergistic or antagonistic effects when combined with inhibitors of other pathways, particularly those implicated in cancer or inflammatory diseases, to identify novel therapeutic combinations.
The continued development and application of this compound as a research tool will be crucial for advancing our understanding of ERK5 and BRD4 biology and their roles in various pathophysiological conditions.
Q & A
Q. How is AX15910 synthesized and characterized in academic research?
this compound is synthesized using protocols detailed in supplementary methods of peer-reviewed studies, typically involving multi-step organic reactions under controlled conditions (e.g., inert atmosphere, precise temperature). Characterization includes:
- Analytical Techniques : NMR, HPLC, and mass spectrometry to confirm molecular structure and purity .
- Purity Standards : ≥95% purity for in vitro assays, validated via chromatographic methods .
- Data Reporting : Metrics such as yield, retention time, and spectral peaks are documented in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. What in vitro assays are commonly used to evaluate this compound's biological activity?
Key assays include:
- Kinase Engagement : KiNativ™ chemoproteomics to assess target binding in cell lysates or live cells .
- Cellular Response : Flow cytometry and immunoassays (e.g., ERK5 auto-phosphorylation) to quantify downstream effects .
- Dose-Response Curves : IC50/EC50 calculations using nonlinear regression models, with triplicate technical replicates to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design dose-response experiments for this compound to ensure robust kinase inhibition data?
- Concentration Range : Span 3–4 log units (e.g., 1 nM–10 μM) to capture full dynamic response .
- Controls : Include vehicle (DMSO) and positive controls (e.g., known kinase inhibitors) .
- Statistical Rigor : Use tools like GraphPad Prism for curve fitting, and report R² values and confidence intervals .
- Table 1 : Example parameters for a kinase inhibition assay:
Parameter | Value/Description | Reference |
---|---|---|
Compound solubility | DMSO stock (10 mM) | |
Assay buffer | PBS + 0.01% Tween-20 | |
Incubation time | 1 hour pre-treatment + agonist |
Q. How can contradictory data between this compound's in vitro and cellular activity be resolved?
- Hypothesis Testing : Evaluate off-target effects using proteome-wide profiling (e.g., kinome-wide screening) .
- Experimental Replication : Repeat assays across independent labs to rule out technical variability .
- Data Normalization : Use internal controls (e.g., housekeeping proteins in Western blots) to adjust for cellular heterogeneity .
- Methodological Audit : Cross-validate results with orthogonal techniques (e.g., RNA-Seq for pathway analysis alongside kinase assays) .
Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?
- Storage Conditions : -80°C in argon-sealed vials to prevent oxidation .
- Stability Testing : Periodic HPLC analysis at 0, 3, 6, and 12 months to monitor degradation .
- Formulation Adjustments : Use co-solvents (e.g., cyclodextrins) or lyophilization for aqueous instability .
Methodological and Reporting Standards
Q. What are the best practices for documenting this compound's experimental protocols to ensure reproducibility?
- Detailed Methods : Include reaction temperatures, solvent ratios, and instrument calibration details (e.g., NMR magnet strength) .
- Supplementary Materials : Deposit raw data (e.g., spectral files, flow cytometry FCS files) in repositories like Figshare or Zenodo .
- Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
Q. How should researchers address variability in this compound's bioactivity across cell lines?
- Cell Line Validation : Use STR profiling to confirm identity and screen for mycoplasma contamination .
- Context-Specific Controls : Include cell-type-specific agonists/antagonists in experimental designs .
- Meta-Analysis : Compare results across published studies using tools like RevMan to identify confounding variables .
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